5-(3-Fluoro-4-pyridyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(3-Fluoro-4-pyridyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-pyridyl)isoxazole-3-carboxylic Acid typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative. Common reagents used in this synthesis include hydroximinoyl chlorides and iodinated terminal alkynes .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-pyridyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(3-Fluoro-4-pyridyl)isoxazole-3-carboxylic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-pyridyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
- 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid
Uniqueness
5-(3-Fluoro-4-pyridyl)isoxazole-3-carboxylic Acid is unique due to the presence of the fluorine atom and the pyridyl group, which can significantly influence its chemical and biological properties. These structural features may enhance its lipophilicity, metabolic stability, and overall biological activity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C9H5FN2O3 |
---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
5-(3-fluoropyridin-4-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O3/c10-6-4-11-2-1-5(6)8-3-7(9(13)14)12-15-8/h1-4H,(H,13,14) |
InChI Key |
ZEOFNUYCMAUUQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=CC(=NO2)C(=O)O)F |
Origin of Product |
United States |
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